Epinephrine sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-hydroxy-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFRHHZGTVYGJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epinephrine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77469-50-2, 85927-06-6 | |
| Record name | Epinephrine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinephrine 4-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085927066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPINEPHRINE 4-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T074675S0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epinephrine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Endogenous Formation Mechanisms
Precursor Substrate Utilization in Catecholamine Biosynthesis
The biosynthesis of catecholamines, including epinephrine (B1671497), originates from the amino acid L-tyrosine. nih.gov This precursor is primarily obtained from dietary sources or synthesized from L-phenylalanine within the body. wikipedia.org The conversion of L-tyrosine is the initial and rate-limiting step in the catecholamine synthesis pathway. studysmarter.co.ukpharmaguideline.com
The pathway proceeds through a series of enzymatic reactions:
L-DOPA to Dopamine (B1211576): L-DOPA is then rapidly converted to dopamine by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). nih.gov
Dopamine to Norepinephrine (B1679862): In specific neurons and the adrenal medulla, dopamine is hydroxylated by dopamine β-hydroxylase (DBH) to form norepinephrine. nih.govwikipedia.org
This cascade ensures a controlled production of norepinephrine, the direct precursor to epinephrine. wikipedia.org
| Step | Precursor Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |
| 2 | L-DOPA | DOPA Decarboxylase (DDC) | Dopamine |
| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine |
Enzymatic N-Methylation of Norepinephrine to Epinephrine
The final step in the synthesis of epinephrine is the methylation of norepinephrine. nih.govgenecards.org This conversion is catalyzed by a specific enzyme using a universal methyl donor molecule. reactome.org
The enzyme responsible for the conversion of norepinephrine to epinephrine is Phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgtaylorandfrancis.com This enzyme is found in high concentrations in the adrenal medulla, which is the primary site of epinephrine production in the body. wikipedia.orgtaylorandfrancis.combritannica.com PNMT is also found in smaller amounts in specific neurons within the brainstem and in the heart. wikipedia.orgresearchgate.net The reaction mechanism involves PNMT facilitating the transfer of a methyl group to the primary amine of the norepinephrine molecule, resulting in the formation of epinephrine. wikipedia.orgcreative-enzymes.com The expression and activity of PNMT are regulated by hormones, particularly glucocorticoids, and by neural stimuli, allowing for controlled epinephrine production in response to stress. wikipedia.orgnih.gov
The methyl group required for the N-methylation of norepinephrine is provided by S-adenosyl-L-methionine (SAM or AdoMet). reactome.orgnih.govamsbio.com SAM is a common cosubstrate involved in methyl group transfers throughout the body and is essential for the synthesis of numerous biomolecules, including hormones and neurotransmitters. amsbio.comwikipedia.org In the PNMT-catalyzed reaction, SAM binds to the active site of the enzyme alongside norepinephrine. wikipedia.org The reactive methyl group from SAM is then transferred to the nitrogen atom of norepinephrine, yielding epinephrine and S-adenosylhomocysteine (SAH) as a byproduct. nih.govyoutube.com This reaction proceeds through an SN2 transition state, where the transfer of the methyl group is the rate-limiting step. nih.gov
Endogenous Sulfate (B86663) Conjugation Systems
Once formed, epinephrine can be metabolized through several pathways, one of which is sulfate conjugation. This process, also known as sulfonation, involves the addition of a sulfonate group (SO3-) to the epinephrine molecule, forming epinephrine sulfate. oup.com This reaction is generally considered a detoxification pathway that increases the water solubility of compounds, facilitating their excretion. oup.com The primary form of conjugated epinephrine is epinephrine-3-O-sulfate. nih.govhmdb.ca
The enzymatic sulfation of catecholamines is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comnih.gov Specifically, the isoform SULT1A3 has been identified as the principal enzyme responsible for the sulfonation of catecholamines like dopamine and epinephrine. nih.govnih.gov SULT1A3 is a cytosolic enzyme that mediates the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. oup.comnih.gov In humans, the SULT1A3 gene is primarily expressed in the intestine, platelets, and brain, but at very low concentrations in the liver. mdpi.comnih.gov Genetic variations (polymorphisms) in the SULT1A3 gene can lead to differences in enzyme activity among individuals, potentially affecting the rate of catecholamine metabolism. nih.govnih.gov
| Enzyme Family | Specific Isoform | Function | Co-substrate (Sulfonate Donor) | Primary Substrates |
|---|---|---|---|---|
| Sulfotransferases (SULTs) | SULT1A3 | Catalyzes sulfate conjugation | PAPS (3'-phosphoadenosine 5'-phosphosulfate) | Catecholamines (Dopamine, Epinephrine, Norepinephrine) |
Sulfotransferase enzymes exhibit a broad but distinct range of substrate specificities. oup.com SULT1A3 displays a high affinity and specificity for catecholamines and other monoamine neurotransmitters. nih.govmdpi.com This specificity distinguishes it from other isoforms, such as SULT1A1, which shares 93% of its amino acid sequence identity with SULT1A3 but preferentially sulfonates small phenolic compounds. mdpi.com The structural basis for SULT1A3's specificity towards catecholamines lies in its active site. Key amino acid residues, such as D86 and E146, create a binding pocket that favorably accommodates the structure of molecules like dopamine and epinephrine, facilitating the efficient transfer of the sulfate group. mdpi.com This high degree of substrate specificity ensures the targeted metabolism of catecholamines through the sulfonation pathway. nih.gov
Molecular and Cellular Mechanisms of Action in Vitro
Adrenergic Receptor Interaction and Binding Kinetics
Epinephrine (B1671497) is a non-selective agonist for both alpha (α) and beta (β) adrenergic receptors. Its affinity and efficacy at these receptor subtypes dictate its diverse physiological actions.
Epinephrine binds to α-adrenergic receptors, primarily α1 and α2 subtypes.
α1-Adrenergic Receptors: Epinephrine acts as an agonist at α1-adrenergic receptors. In vitro studies indicate that the activation of α1 receptors by epinephrine is mediated through association with G proteins, specifically Gαq and Gα11. This coupling initiates the activation of a phosphatidylinositol-calcium second messenger system drugbank.com.
α2-Adrenergic Receptors: Epinephrine also binds to α2-adrenergic receptors. While the precise downstream signaling for epinephrine sulfate (B86663) at these receptors is not detailed in the provided literature, epinephrine generally acts as an agonist at α2 receptors, which are typically coupled to inhibitory G proteins (Gi) that can modulate cyclic AMP (cAMP) levels drugbank.com.
Epinephrine is a potent agonist for β-adrenergic receptors, including β1, β2, and β3 subtypes.
β1-Adrenergic Receptors: Binding of epinephrine to β1 receptors leads to the activation of adenylate cyclase via the stimulatory G protein, Gs. This process increases intracellular cyclic AMP (cAMP) levels drugbank.comdokumen.pub.
β2-Adrenergic Receptors: Similar to β1 receptors, epinephrine activates β2 receptors, which are also coupled to Gs proteins, resulting in the stimulation of adenylate cyclase and a subsequent increase in cAMP drugbank.comdokumen.pub.
β3-Adrenergic Receptors: While less frequently detailed in general overviews, β3 receptors are also activated by epinephrine and are coupled to Gs, mediating similar downstream signaling pathways involving cAMP drugbank.com.
Intracellular Signaling Cascades Activated by Epinephrine
The interaction of epinephrine with adrenergic receptors initiates distinct intracellular signaling pathways, primarily involving second messengers and protein kinases.
The activation of β-adrenergic receptors by epinephrine leads to a significant increase in intracellular cAMP levels. cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA) dokumen.pubgoogle.comkarger.com. Activated PKA then phosphorylates various target proteins, modulating cellular functions such as glycogenolysis, lipolysis, and smooth muscle relaxation. The metabolic formation of epinephrine sulfate, as a sulfated metabolite, generally implies a reduction or absence of pharmacological activity compared to the parent compound, suggesting it may not directly activate these cAMP-dependent pathways .
Epinephrine's action is fundamentally mediated through GPCRs. The signaling cascade begins with the binding of epinephrine to its specific adrenergic receptor subtype. This binding induces a conformational change in the receptor, facilitating the interaction with and activation of a specific intracellular G protein (Gs, Gi, or Gq/G11). The activated G protein then dissociates and modulates the activity of effector enzymes, such as adenylate cyclase or phospholipase C, thereby altering the intracellular concentration of second messengers like cAMP or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) drugbank.comscribd.comfliphtml5.com.
Cross-Talk and Interactions with Other Receptor Systems
The signaling pathways initiated by epinephrine can exhibit cross-talk with other receptor systems. For instance, the cAMP/PKA pathway activated by β-adrenergic receptors can influence the activity of other signaling molecules and enzymes. While direct in vitro studies detailing cross-talk specifically for this compound are limited, the broader signaling networks activated by epinephrine can involve interactions with other cellular components. For example, G protein-coupled receptor kinases (GRKs) play a role in receptor desensitization, and their activity can be modulated by various cellular signals science.govscience.gov. Furthermore, certain bacterial systems have been noted to sense epinephrine, sulfate, and phosphate, indicating potential interactions in different biological contexts science.govscience.gov.
Synthetic Chemistry and Analog Development
Advanced Chemical Synthesis Methodologies for Epinephrine (B1671497) and its Analogs
The chemical synthesis of epinephrine has evolved since its first accomplishment. Modern methods focus on efficiency, yield, and purity. A common strategy begins with ω-chloro-3,4-dihydroxyacetophenone (chloroacetylpyrocatechol). This starting material undergoes a reaction with an excess of methylamine (B109427) to produce ω-methylamino-3,4-dihydroxyacetophenone, also known as adrenalone (B1665550). acs.org
The subsequent step is the reduction of the ketone group in adrenalone to a secondary alcohol, yielding racemic (D,L)-epinephrine. Various reducing agents can be employed for this transformation, including:
Hydrogen gas with a Raney nickel catalyst acs.org
Aluminum amalgam acs.org
Sodium borohydride (B1222165) or potassium borohydride derangedphysiology.com
Electrolytic reduction acs.org
Another synthetic route involves using 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone, which can be hydrogenated and debenzylated at atmospheric pressure to produce racemic epinephrine. nih.gov Asymmetric synthesis methods have also been developed, often utilizing expensive transition metals and chiral ligands to achieve a single enantiomer product through hydrogenation reduction, although this can increase cost and environmental impact. derangedphysiology.com
Chemoenzymatic and Enzymatic Synthesis Approaches
The biosynthesis of epinephrine in the body provides a blueprint for enzymatic and chemoenzymatic synthesis strategies. In mammals, epinephrine is synthesized from the amino acid tyrosine through a cascade of enzymatic reactions. drugs.comsafercare.vic.gov.au This pathway is a key target for bio-inspired synthetic approaches.
The key enzymes and transformations in the natural biosynthetic pathway are outlined below:
| Step | Precursor | Enzyme | Transformation | Product |
| 1 | Tyrosine | Tyrosine Hydroxylase | Hydroxylation | L-DOPA |
| 2 | L-DOPA | DOPA Decarboxylase | Decarboxylation | Dopamine (B1211576) |
| 3 | Dopamine | Dopamine β-hydroxylase | β-Hydroxylation | Norepinephrine (B1679862) |
| 4 | Norepinephrine | Phenylethanolamine-N-methyltransferase (PNMT) | N-methylation | Epinephrine |
Data sourced from multiple references. drugs.comnih.govsynzeal.com
This natural pathway highlights the potential for using isolated enzymes or whole-cell systems to perform specific transformations, such as the final N-methylation step catalyzed by Phenylethanolamine-N-methyltransferase (PNMT), which converts norepinephrine to epinephrine. synzeal.comhmdb.ca The activity of PNMT itself is known to be regulated by glucocorticoids. invivochem.comdrugbank.com Chemoenzymatic approaches can combine traditional chemical steps with biocatalytic reactions to leverage the high selectivity and mild reaction conditions of enzymes.
Strategies for Chiral Resolution and Enantiomeric Purity in Synthesis
Epinephrine possesses a chiral center at the β-carbon of its side chain, meaning it exists as two enantiomers (R and S isomers). The naturally occurring and biologically active form is R-(-)-epinephrine (also known as L-epinephrine). youtube.com The R-enantiomer is significantly more pharmacologically active—by a factor of 15 to 40—than its S-enantiomer. youtube.com Consequently, ensuring high enantiomeric purity is crucial for therapeutic preparations.
Since many chemical synthesis routes produce a racemic mixture (an equal mix of both enantiomers), a resolution step is required to separate the desired R-(-)-epinephrine. acs.org The most common strategy is classical resolution, which involves the use of a chiral resolving agent to form diastereomeric salts that have different physical properties (like solubility) and can be separated.
Commonly used chiral auxiliaries for the resolution of racemic epinephrine include:
D-tartaric acid or L-tartaric acid acs.orgnih.gov
D-camphor-10-sulfonic acid or L-camphor-10-sulfonic acid nih.gov
D-dibenzoyltartaric acid or L-dibenzoyltartaric acid nih.gov
D-mandelic acid or L-mandelic acid nih.gov
After separation of the diastereomeric salt containing the desired enantiomer, the chiral auxiliary is removed, typically by treatment with a base, to yield the pure enantiomer. nih.gov Modern analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral columns or circular dichroism (CD) detection, are used to confirm the enantiomeric purity of the final product. nih.govpharmacy180.com Asymmetric synthesis, which aims to produce the correct enantiomer directly, is an alternative to racemate segregation and can achieve an enantiomeric excess (ee) of 99% or higher. youtube.com
Structure-Activity Relationship (SAR) Studies of Epinephrine Sulfate (B86663) Derivatives
Epinephrine sulfate is a metabolite of epinephrine, formed by the action of sulfotransferase enzymes. It belongs to the class of organic compounds known as phenylsulfates. hmdb.ca While epinephrine's interactions with adrenergic receptors are well-documented, specific and detailed structure-activity relationship (SAR) studies focusing on this compound and its derivatives are not extensively available in published literature. The sulfation of catecholamines is generally a metabolic inactivation and detoxification pathway, suggesting that this compound itself has significantly reduced adrenergic receptor agonist activity compared to the parent compound.
However, the foundational SAR principles for epinephrine and related catecholamines are well-established and provide a framework for understanding how structural modifications impact activity.
Key SAR Features of Catecholamines:
| Structural Feature | Importance for Activity |
| Catechol Group (3,4-dihydroxybenzene) | Essential for maximal agonist activity at α and β adrenergic receptors. Absence or modification reduces potency. |
| β-Hydroxyl Group | The hydroxyl group on the ethylamine (B1201723) side chain is crucial for strong receptor binding. Its presence in the R-configuration confers the highest potency. youtube.com |
| Amine Group | Must be separated from the aromatic ring by a two-carbon chain for optimal activity. |
| Substitution on the Amine | The size of the substituent on the nitrogen atom determines the relative activity at α and β receptors. A small substituent (like the methyl group in epinephrine) allows for potent activity at both receptor types. Increasing the size of the substituent decreases α-receptor activity and increases β-receptor activity. |
Data sourced from multiple references. youtube.com
Based on these principles, the addition of a bulky, negatively charged sulfate group to one of the catechol hydroxyls, as in this compound, would be expected to drastically alter the molecule's ability to bind effectively to adrenergic receptors. This modification would disrupt the essential catechol interactions, thereby diminishing its characteristic sympathomimetic effects. Studies on related compounds show that hydroxylation of the phenyl ring is important, and modifications can diminish effects. The primary role of this compound is likely related to the metabolism and excretion of epinephrine. drugbank.com
Metabolism, Biotransformation, and Degradation Pathways
Enzymatic Biotransformation and Inactivation Pathways
Epinephrine (B1671497) is primarily inactivated through enzymatic modification, predominantly by two key enzyme families: Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO). Following these initial transformations, the resulting metabolites undergo further conjugation.
Catechol-O-Methyltransferase (COMT) is a critical enzyme responsible for the methylation of catecholamines, including epinephrine. COMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups on the catechol ring of epinephrine. This process leads to the formation of metanephrine (B195012), which is a less pharmacologically active metabolite wikipedia.orgdrugbank.comtaylorandfrancis.comresearchgate.net. COMT is widely distributed in various tissues, with high expression in the liver and kidneys, playing a significant role in the extraneuronal metabolism of catecholamines ahajournals.org. Genetic polymorphisms in the COMT gene can influence enzyme activity, thereby affecting catecholamine levels wikipedia.orgtaylorandfrancis.comahajournals.org.
Monoamine Oxidase (MAO) is another principal enzyme involved in the degradation of epinephrine. MAOs are flavoenzymes that catalyze the oxidative deamination of monoamines, including epinephrine, norepinephrine (B1679862), and dopamine (B1211576) nih.govfrontiersin.orgcriver.com. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue localization frontiersin.orgmedscape.com. MAO-A has a high affinity for epinephrine and norepinephrine, while both isoforms metabolize epinephrine to varying degrees frontiersin.org. The deamination of epinephrine by MAO yields 3,4-dihydroxymandelic acid (DHMA) drugbank.com. MAO is a key enzyme in the inactivation of catecholamines within neuronal systems and the liver nih.govmedscape.com.
Following the initial enzymatic modifications by COMT and MAO, the resulting metabolites, such as metanephrine and normetanephrine (B1208972), are further processed through conjugation reactions. These reactions involve the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) groups to the metabolites drugbank.comhres.cauomus.edu.iq.
Sulfate Conjugation : Sulfate conjugation, catalyzed by sulfotransferases, generally produces water-soluble and inactive metabolites that are readily excreted in the urine uomus.edu.iq. Metanephrine and normetanephrine are excreted in the urine in the form of both sulfates and glucuronides drugbank.comhres.ca.
Glucuronide Conjugation : Glucuronidation, catalyzed by UDP-glucuronosyltransferases, is another significant conjugation pathway that enhances the water solubility of metabolites, facilitating their renal or biliary excretion drugbank.comuomus.edu.iqslideshare.net. In rats, sulfate conjugates of epinephrine have shown kinetics similar to the free forms, while glucuronides were altered more moderately physiology.org.
These conjugation pathways are crucial for the final detoxification and elimination of epinephrine's metabolic products, with metabolites being excreted primarily as sulfate conjugates and to a lesser extent as glucuronide conjugates drugbank.com.
Non-Enzymatic Degradation Mechanisms
In addition to enzymatic breakdown, epinephrine is susceptible to degradation through non-enzymatic chemical processes, particularly oxidation and photochemical decomposition.
Epinephrine is inherently unstable and can undergo rapid oxidation, especially when exposed to air or light, leading to the formation of adrenochrome (B1665551) nih.gov. This oxidation process can be influenced by various factors, including pH and the presence of metal ions like copper, which can facilitate the formation of reactive oxygen species (ROS), such as hydroxyl radicals mdpi.comresearchgate.netmdpi.com.
Autoxidation in alkaline media involves the formation of superoxide (B77818) anion radicals, which can lead to a cascade of reactions involving semiquinone and quinone intermediates. These oxidative processes can generate reactive quinone species that may further react with cellular components mdpi.commdpi.comnih.gov. The oxidation of epinephrine can also lead to the formation of adrenochrome, a degradation product that can react with sulfites to form adrenochrome sulfonate photobiology.infoingentaconnect.com.
Epinephrine is also sensitive to light, undergoing photochemical decomposition. Exposure to light, particularly in the presence of certain excipients or degradation products, can accelerate its breakdown nih.gov. Sulfites, commonly used as antioxidants in pharmaceutical preparations, can paradoxically increase the photodegradation of epinephrine. This occurs when adrenochrome sulfonate, formed from adrenochrome and sulfite (B76179), acts as a photosensitizer. It absorbs UVA radiation and generates singlet oxygen, a highly reactive species that then attacks the epinephrine molecule, leading to its degradation photobiology.infoingentaconnect.comingentaconnect.com. This process is oxygen-dependent, and protection from irradiation below 418 nm can prevent such photodegradation photobiology.infoingentaconnect.com.
Compound Name List
Epinephrine
Epinephrine sulfate
Metanephrine
Normetanephrine
3-methoxy-4-hydroxy-mandelic acid (VMA)
3,4-dihydroxymandelic acid (DHMA)
3-methoxy-4-hydroxyphenoglycol (MHPG)
Adrenochrome
Adrenochrome sulfonate
Catechol-O-Methyltransferase (COMT)
Monoamine Oxidase (MAO)
S-adenosyl methionine (SAM)
Flavin adenine (B156593) dinucleotide (FAD)
Singlet oxygen
Hydroxyl radicals
Sulfate
Glucuronide
Racemization Kinetics and Stereochemical Stability
Epinephrine exists as two enantiomers: the pharmacologically active L-epinephrine and the less active D-epinephrine. The stereochemical integrity of this compound is critical for its therapeutic efficacy, as racemization (conversion of L-epinephrine to D-epinephrine) leads to a loss of biological activity google.comnih.gov.
Kinetics of Racemization : Racemization is a time-dependent degradation process. Studies on epinephrine injections indicate that approximately 10% of the D-isomer can form after 3-4 years of storage at pH 2.4 or 3.0-3.5 google.com. Further analysis of L-adrenaline injections showed that the active L-isomer content could decrease to 85% when the total L- and D-isomer sum reached the lower acceptable limit of 90% after two years of storage nih.gov. Racemization follows first-order kinetics and is catalyzed by hydrogen ions, with the rate increasing with free ion concentration researchgate.net.
pH Influence on Stereochemical Stability : pH significantly affects the rate of racemization. Acidic conditions generally retard this process, with a pH range of 3.5 to 6.0 shown to decrease epinephrine racemization google.com. Research suggests a minimum racemization rate occurs between pH 4 and 6, while conditions below pH 3 accelerate it researchgate.net. For related compounds, a pH range of 2.5-4.5 has been identified as optimal for stability, minimizing racemization nih.govacs.orgresearchgate.net. Alkaline conditions, conversely, tend to promote both oxidation and racemization researchgate.net.
Table 1: Racemization Kinetics and Stereochemical Stability of Epinephrine
| Condition/Factor | Observation | Reference(s) |
| Storage Time/pH (3-4 years) | ~10% D-isomer formation at pH 2.4 | google.com |
| Storage Time/pH (~3 years) | ~10% D-isomer formation at pH 3.0-3.5 | google.com |
| Storage Time (2 years) | L-isomer at 85% when L+D isomer sum is 90% | nih.gov |
| pH Influence (3.5-6.0) | Decreases racemization | google.com |
| pH Influence (4-6) | Minimum racemization rate | researchgate.net |
| pH Influence (< 3.0) | Accelerates racemization | researchgate.net |
| pH Influence (2.5-4.5) | Maximum stability for derivative (minimized racemization) | nih.govacs.orgresearchgate.net |
| General pH Influence | Racemization retarded by acidic conditions; promoted by alkaline conditions | researchgate.net |
Environmental and Chemical Factors Influencing Degradation Stability
The stability of this compound is influenced by a variety of external factors, including pH, light, temperature, and the presence of other chemical species.
The pH of the surrounding medium is a critical determinant of this compound's stability. Acidic environments are generally more conducive to stability than alkaline ones researchgate.net.
Optimal pH Range : Formulations are often maintained at a pH between 2.2 and 5.0 to prevent the oxidation of the catechol moiety, which is facilitated by the protonation of its hydroxyl groups umn.edu.
Degradation Rates : Studies on epinephrine degradation in aqueous solutions under anaerobic conditions revealed a linear correlation between the degradation rate constant and pH within the 3.63-5.00 range, with buffer catalysis becoming significant above pH 4.4 nih.gov. For an epinephrine derivative, the pH range of 2.5-4.5 was identified as providing maximum stability, with degradation pathways being pH-dependent nih.govacs.orgresearchgate.net.
Photodegradation : Low pH has been observed to offer protection against photodegradation researchgate.netresearchgate.net.
Table 2: pH Influence on this compound Stability and Degradation
| pH Range/Condition | Effect on this compound | Reference(s) |
| 2.2-5.0 | Recommended for formulations to prevent oxidation | umn.edu |
| 3.5-6.0 | Decreases racemization | google.com |
| 4.0-6.0 | Minimum racemization rate | researchgate.net |
| 2.5-4.5 | Maximum stability (for derivative) | nih.govacs.orgresearchgate.net |
| < 3.0 | Accelerates racemization | researchgate.net |
| Alkaline conditions | Promotes oxidation and racemization | researchgate.net |
| Low pH | Protective against photodegradation | researchgate.netresearchgate.net |
| 3.63-5.00 (anaerobic) | Linear relationship between rate constant and pH (sulfite-induced) | nih.gov |
Certain metal ions can act as catalysts, accelerating the degradation of epinephrine and its related compounds. Research on an epinephrine derivative (CpQ) demonstrated that metal ions bind to the molecule and catalyze its hydrolysis. The catalytic activity of common metal ions was observed in the following order: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺. This catalytic effect can increase degradation rates by up to one order of magnitude under specific pH conditions nih.govacs.orgresearchgate.net.
The presence of specific excipients, particularly sulfites, can profoundly influence the photostability of this compound.
Bisulfites and Sulfites : Contrary to their common use as antioxidants, bisulfites and other sulfites (e.g., sodium metabisulfite) are known to increase the photodegradation of epinephrine researchgate.netresearchgate.netnih.govphotobiology.info. This occurs via a mechanism where adrenochrome, a thermal degradation product of epinephrine, reacts with sulfite to form adrenochrome sulfonate. Adrenochrome sulfonate then acts as a photosensitizer, absorbing UVA radiation and generating singlet oxygen, which rapidly degrades epinephrine researchgate.netresearchgate.netnih.govphotobiology.info. Therefore, solutions containing epinephrine and bisulfite require protection from light researchgate.net.
Other Excipients : The choice of diluents and other excipients can also impact photostability. For instance, in the presence of bisulfite, Ringer acetate (B1210297) solution exacerbated epinephrine's photodegradation, while Macrodex offered slight photoprotection researchgate.netresearchgate.net. Glucose, when used as a diluent in the absence of bisulfite, was found to destabilize epinephrine researchgate.netresearchgate.net. This destabilization can be linked to glucose degradation products, such as 5-hydroxymethyl-2-furaldehyde, which can absorb light and produce reactive oxygen species photobiology.info.
General Excipient Interactions : Excipients can initiate or propagate degradation reactions through chemical interactions with the active ingredient or by containing reactive impurities. Common degradation pathways like oxidation and photodegradation can be influenced by these interactions isfcppharmaspire.comchineway.com.cn.
Table 3: Influence of Bisulfites and Excipients on Epinephrine Photodegradation
| Factor/Excipient | Condition | Effect on Epinephrine Photodegradation | Reference(s) |
| Bisulfite/Sulfites | Presence | Increases photodegradation | researchgate.netresearchgate.netnih.govphotobiology.info |
| Adrenochrome Sulfonate | Formed from adrenochrome + sulfite | Photosensitizer, generates singlet oxygen | researchgate.netresearchgate.netnih.govphotobiology.info |
| Irradiation (< 418 nm) | Protection | Prevents photodegradation | researchgate.netresearchgate.net |
| Ringer Acetate | With bisulfite | Photodestabilizing | researchgate.netresearchgate.net |
| Macrodex | With bisulfite | Slightly photoprotective | researchgate.netresearchgate.net |
| Glucose | Without bisulfite | Destabilizing | researchgate.netresearchgate.net |
| Glucose Degradation Products (e.g., 5-HMF) | In glucose media | Photosensitizers, produce singlet oxygen | photobiology.info |
Identification and Characterization of Degradation Products
The degradation of this compound can yield several characteristic products, primarily arising from oxidation, sulfonation, and racemization pathways.
Epinephrine Sulfonic Acid (ESA) : A prominent degradation product, particularly in formulations containing sulfites like sodium metabisulfite (B1197395), is epinephrine sulfonic acid (ESA). ESA forms from the direct reaction of bisulfite with epinephrine, leading to a reduction in the drug's potency. The concentration of ESA can increase significantly over the product's shelf life google.comnih.gov.
Adrenochrome : This is a primary oxidation product of epinephrine, often generated through thermal degradation. Adrenochrome is unstable and can further react, notably with sulfites to form adrenochrome sulfonate, a key intermediate in photodegradation nih.govresearchgate.netresearchgate.netphotobiology.info.
D-epinephrine : Resulting from the racemization of the active L-epinephrine, D-epinephrine represents a loss of stereochemical integrity and a reduction in therapeutic activity google.comnih.gov.
Other Degradation Products : Other identified degradation products and impurities include adrenalone (B1665550) and norepinephrine nih.govresearchgate.net. Forced degradation studies have identified multiple degradation products, some of which have raised toxicity concerns (e.g., hepatotoxicity, mutagenicity) upon in silico evaluation researchgate.net. The specific pathways and products formed depend heavily on the degradation conditions encountered.
Table 4: Key Degradation Products of this compound
| Degradation Product | Formation Pathway/Contributing Factors | Significance | Reference(s) |
| Epinephrine Sulfonic Acid (ESA) | Reaction with bisulfites/sulfites | Reduces potency; levels increase over shelf life | google.comnih.gov |
| Adrenochrome | Oxidation (often thermal) | Primary oxidation product; precursor to adrenochrome sulfonate | nih.govresearchgate.netresearchgate.netphotobiology.info |
| Adrenochrome Sulfonate | Reaction of adrenochrome with sulfite | Photosensitizer, leads to epinephrine photodecomposition | researchgate.netphotobiology.info |
| D-epinephrine | Racemization of L-epinephrine | Loss of pharmacological activity; indicates stereochemical instability | google.comnih.gov |
| Adrenalone | Oxidation | Identified impurity/degradation product | nih.govresearchgate.net |
| Norepinephrine | Oxidation, potential impurity | Identified impurity/degradation product | nih.govresearchgate.net |
Compound List:
Adrenaline
Adrenalone
Adrenochrome
Adrenochrome sulfonate
Bisulfite
D-epinephrine
Epinephrine
Epinephrine sulfonic acid (ESA)
this compound
Fe²⁺
Fe³⁺
5-hydroxymethyl-2-furaldehyde (5-HMF)
Glucose
L-epinephrine
Macrodex
Magnesium ion (Mg²⁺)
Manganese ion (Mn²⁺)
Metal ions
Norepinephrine
Ringer acetate
Sodium metabisulfite
Sodium sulfite
Sulfite
Sr²⁺
Tetrahydrofuran (THF)
Titanium ion (Ti³⁺)
Zinc ion (Zn²⁺)
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are foundational for separating epinephrine (B1671497) sulfate (B86663) from complex mixtures and potential impurities, enabling precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of epinephrine sulfate due to its versatility, sensitivity, and ability to resolve closely related compounds. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with UV detection. The mobile phase composition, pH, and the use of ion-pairing agents are critical parameters optimized for effective separation.
Several studies have described RP-HPLC methods for epinephrine and its salts, which are directly applicable to this compound. For instance, methods often employ C18 or phenyl stationary phases. Mobile phases typically consist of a mixture of aqueous buffers (often acidified to enhance stability and improve peak shape) and organic modifiers like methanol (B129727) or acetonitrile. Ion-pairing reagents, such as sodium dodecyl sulfate (SDS) or sodium heptanesulfonate (SHS), are frequently incorporated into the mobile phase to improve the retention and separation of the polar epinephrine molecule researchgate.netnih.govmdpi.com. Detection is commonly performed using UV-Vis spectrophotometry, with wavelengths around 210 nm, 254 nm, or 280 nm being frequently reported semanticscholar.orgresearchgate.netresearchgate.netnihs.go.jp.
Table 1: Representative HPLC Parameters for Epinephrine and Related Compounds
| Technique | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | LOD/LOQ (Example) | Reference |
| RP-HPLC | C18 | Methanol:Water (50:50, v/v) with 7.28 mM SDS, pH 3.5 | Not specified | Not specified | researchgate.net |
| RP-HPLC | Phenyl | Methanol:Water (50:50, v/v) with 7.28 mM SDS, pH 3.5 | Not specified | Not specified | nih.gov |
| RP-HPLC | C18 (Luna) | Water:Methanol:Acetic Acid (85:10:5), pH 3.1 (ammonium acetate) | 280 | 10 ng/mL (LOD) | researchgate.net |
| RP-HPLC | Pinnacle II Cyano | MeOH:SLS (49.9 mM):TEA (0.4%), pH 2.20 | 206 | Not specified | mdpi.com |
| RP-HPLC | µBondapak C18 | SDS-containing mobile phase | Not specified | Not specified | researchgate.net |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity and selectivity compared to traditional HPLC, making it invaluable for analyzing epinephrine and its metabolites in complex biological matrices like plasma and urine, often at very low concentrations researchgate.netmdpi.comwaters.commac-mod.comscielo.br. While specific methods for this compound in pharmaceutical formulations using UHPLC-MS/MS are less common in the reviewed literature, the technique is highly relevant for research applications involving epinephrine.
UHPLC-MS/MS methods typically employ specialized columns, such as C18 or mixed-mode phases, combined with mass spectrometric detection (e.g., triple quadrupole) for highly specific and sensitive quantification. These methods can achieve femtogram or picogram per milliliter detection limits, crucial for trace analysis researchgate.netmac-mod.com.
Table 2: Representative UHPLC-MS/MS Parameters for Catecholamines
| Technique | Column Type | Mobile Phase Composition | Detection | LOD (Example) | Reference |
| UHPLC-MS/MS | C18-PFP | Gradient elution with aqueous FA and FA in MeOH | MS/MS | 20 pg/mL (Epinephrine) | mac-mod.com |
| UHPLC-MS/MS | HSS PFP | Reversed-phase | MS/MS | Not specified | waters.com |
| UHPLC-MS/MS | C18 | Gradient elution with aqueous FA and FA in MeOH | MS/MS | 25 pg/mL (Epinephrine) | scielo.br |
Chiral Chromatographic Methods for Enantiomeric Impurity Determination
Epinephrine possesses chiral centers, meaning it can exist as enantiomers. The separation and quantification of these enantiomers are critical for ensuring the purity of pharmaceutical preparations, as different enantiomers can exhibit distinct pharmacological activities or toxicities. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the primary method for achieving this separation.
Several studies have focused on the chiral separation of ephedrine (B3423809) enantiomers, which share structural similarities with epinephrine, and these methods are adaptable for epinephrine enantiomeric analysis researchgate.nettsijournals.comresearchgate.netwvu.edutsijournals.com. CSPs derived from cellulose (B213188) or amylose (B160209) are commonly used. Mobile phases often involve mixtures of non-polar solvents (like hexane (B92381) or n-hexane) with polar modifiers (such as isopropanol, ethanol, or methanol), sometimes with the addition of chiral additives or acids/bases to optimize resolution researchgate.netresearchgate.net.
Table 3: Representative Chiral HPLC Parameters for Enantiomer Separation
| Technique | Chiral Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | LOD/LOQ (Example for D-enantiomer) | Reference |
| Chiral HPLC | Diacel Chiralpak AD-H | Not specified | 254 | 0.04% (LOD), 0.16% (LOQ) for d-EPS | researchgate.net |
| Chiral HPLC | Molecularly Imprinted Polymer (MIP) | Water:Acetic Acid:Methanol (2:7:91, v/v) | 254 | 0.2% (LOD), 0.5% (LOQ) for d-EPS | tsijournals.com |
| Chiral HPLC | Amylose-based | n-Hexane–2-propanol–methanol–TFA–DEA (90:05:05:0.2:0.2, v/v) | Not specified | 0.15 µg/mL (LOD), 0.45 µg/mL (LOQ) for d-enantiomer | researchgate.net |
Spectroscopic and Electrochemical Approaches
Spectroscopic and electrochemical techniques provide sensitive and selective methods for the detection and quantification of this compound, often used in conjunction with chromatographic separation or as standalone methods for specific applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique that exploits the chromophoric properties of this compound. Epinephrine exhibits characteristic absorption maxima in the UV region due to its catechol and aromatic ring structures nih.govdergipark.org.trbasicmedicalkey.com. Reported absorption maxima for epinephrine in acidic solutions are typically around 221 nm and 280 nm nih.gov. In pharmaceutical analysis, UV-Vis spectroscopy is used for identity tests, purity assessments, and quantitative assays, particularly when interference from excipients is minimal nih.govbasicmedicalkey.comimplen.de. It is also employed in stability studies to monitor degradation products researchgate.netnih.govuga.edu.
Table 4: UV-Vis Absorption Maxima for Epinephrine
| Compound | Solvent/Conditions | Absorption Maxima (nm) | Reference |
| Epinephrine | 0.1M HCl | 221, 280 | nih.gov |
| Epinephrine | DFT/HF Methods | 245 (DFT), 208 (HF) | dergipark.org.tr |
| Ephedrine HCl | Aqueous filtrate | 249-253, 255-259, 261-265 | nihs.go.jp |
Fluorescence Spectroscopy and Advanced Detection Methods
Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis absorption, making it suitable for the trace analysis of epinephrine chemrevlett.comnih.govresearchgate.netresearchgate.net. Epinephrine can exhibit native fluorescence or be derivatized to enhance its fluorescent properties. Methods have been developed that utilize excitation wavelengths around 279 nm or 286 nm and emission wavelengths around 317 nm or 360 nm, often with the aid of surfactants like sodium dodecyl sulfate (SDS) to amplify the signal chemrevlett.comnih.gov.
Electrochemical detection (ECD) is another highly sensitive technique employed for epinephrine analysis, particularly when coupled with HPLC. It relies on the redox properties of the catechol structure researchgate.netantecscientific.compsu.edu. Detection potentials are typically set to oxidize the analyte, with values around +0.65 V being common antecscientific.com. ECD offers excellent sensitivity, with detection limits in the nanogram per liter range researchgate.netpsu.edu.
Table 5: Fluorescence Spectroscopic Parameters for Epinephrine
| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Enhancement Agent | Detection Limit (Example) | Reference |
| Fluorescence | 279 | 317 | APTS-modified MNPs | Not specified | chemrevlett.com |
| Spectrofluorimetry | 286 | 360 | SDS | 0.05 µg/mL | nih.gov |
| Fluorescence | 280 | 316 | Not specified | Not specified | researchgate.net |
Table 6: Electrochemical Detection Parameters for Epinephrine
| Technique | Detection Potential (V) | Sensitivity (nA) | LOD (Example) | Reference |
| HPLC-ECD | +0.65 | 0.5 | 2.5 ppb | antecscientific.com |
| HPLC-Amperometric | 650 mV | 0.5 | 18 ng/L | psu.edu |
Voltammetry and Electroanalytical Techniques
Voltammetric and other electroanalytical techniques have emerged as powerful tools for the detection and quantification of epinephrine and its derivatives due to their high sensitivity, low cost, and rapid analysis times mdpi.comencyclopedia.pubmdpi.com. These methods often involve the electrochemical oxidation of epinephrine at a working electrode.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): Both CV and DPV are widely used for epinephrine analysis. For instance, a palladium-doped bismuth vanadate (B1173111) (Pd/BiVO₄) modified glassy carbon electrode (GCE) demonstrated favorable electrocatalytic behavior for epinephrine detection using both CV and DPV. This sensor achieved a linear range from 0.9 µM to 27.5 µM with a high correlation coefficient (R² = 0.9998 for CV, R² = 1.00 for DPV) and low detection limits (0.262 µM for CV, 0.154 µM for DPV) mdpi.com. Similarly, a laponite clay-modified graphene inkjet-printed electrode (La/IPGE) showed enhanced sensitivity for epinephrine, with detection limits of 0.34 µM for bare IPGE and 0.26 µM for La/IPGE using DPV mdpi.comnih.gov. Another study utilized a carbon paste electrode modified with a specific nanocomposite for the simultaneous determination of epinephrine and other compounds, reporting limits of detection for epinephrine as low as 5.10 × 10⁻⁸ mol L⁻¹ primescholars.comprimescholars.com.
Square-Wave Voltammetry (SWV): SWV has also been employed, for example, in a single-drop analysis system using a screen-printed carbon electrode (SPCE). This method demonstrated high sensitivity, with validated parameters including limit of detection, limit of quantification, linearity, accuracy, and precision mdpi.com.
Other Electroanalytical Methods: Techniques like chronoamperometry (CA) have been used in conjunction with DPV for epinephrine detection, offering a wide linear range and low detection limits rsc.org. Electrochemical impedance spectroscopy (EIS) is also utilized for characterizing modified electrodes used in epinephrine sensing researchgate.net.
Method Validation Parameters for Research Applications
Rigorous method validation is essential to ensure the reliability of analytical results for this compound in research settings. Key parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comaoac.orgsemanticscholar.org.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ define the lowest concentrations of this compound that can be reliably detected and quantified, respectively. These values vary significantly depending on the analytical technique and the specific electrode or chromatographic system used.
Voltammetric Techniques:
Pd/BiVO₄ modified GCE: LOD of 0.262 µM (CV) and 0.154 µM (DPV) mdpi.com.
Laponite clay-modified IPGE: LOD of 0.34 µM (bare IPGE) and 0.26 µM (La/IPGE) mdpi.comnih.gov.
Carbon paste electrode: LOD of 5.10 × 10⁻⁸ mol L⁻¹ for epinephrine primescholars.comprimescholars.com.
Graphene/Pt nanoparticles modified GCE: LOD of 0.27 nM researchgate.net.
Tyrosinase-based biosensor: LOD of 0.18 nM (lower concentration range) and 1.03 nM (higher concentration range) rsc.org.
Chromatographic Techniques:
HPLC method for enantiomeric impurity of Ephedrine Sulfate: LOD of 0.04% for d-EPS researchgate.net.
LC-MS/MS for Ephedrine and Pseudoephedrine: LOD of 2 ng/mL semanticscholar.org.
Linearity, Precision, and Accuracy Assessments
Linearity: Analytical methods for this compound typically exhibit excellent linearity over specific concentration ranges. For instance, a voltammetric method using a carbon paste electrode showed linearity in the concentration range of 1.0 × 10⁻⁶ to 2.6 × 10⁻⁵ mol L⁻¹ primescholars.comprimescholars.com. Pd/BiVO₄ modified GCE demonstrated linearity from 0.9 µM to 27.5 µM mdpi.com. LC-MS/MS methods have shown linearity over ranges such as 4-40 ng/mL semanticscholar.org.
Precision: Precision, often expressed as relative standard deviation (RSD), is crucial. For example, in an HPLC method for ephedrine sulfate enantiomeric impurity, the RSD was reported as 0.99% researchgate.net. In LC-MS/MS analysis of ephedrine, intraday precision ranged from 1.64% to 2.86%, and inter-day precision ranged from 1.61% to 3.12% semanticscholar.org. Voltammetric methods also report low RSD values, indicating good precision mdpi.com.
Accuracy: Accuracy is typically assessed through recovery studies or by comparing results with established methods. For a voltammetric method, average recovery values of 101.01% for epinephrine were reported mdpi.com. In HPLC analysis of ephedrine sulfate enantiomeric impurity, average recovery was 107.48% researchgate.net. LC-MS/MS methods also reported adequate percent recovery (e.g., 85% for Ephedrine) semanticscholar.org.
Sample Preparation and Matrix Effects in Biological and Research Samples
Sample preparation is a critical step, especially when analyzing this compound in complex biological matrices like urine or plasma, or in pharmaceutical formulations nih.govmdpi.comsigmaaldrich.com. The goal is to isolate and purify the analyte while minimizing interference from other components in the sample matrix, which can affect the accuracy and sensitivity of the analysis (matrix effects) researchgate.net.
Techniques Employed:
Liquid-Liquid Extraction (LLE): While effective for removing matrix components, conventional LLE often requires large sample volumes and toxic organic solvents, making it time-consuming and environmentally unfriendly nih.gov.
Solid-Phase Extraction (SPE): SPE is widely used due to its advantages, including higher quantitative recovery, reduced organic solvent usage, and greater flexibility. Various SPE strategies, including those using molecularly imprinted polymers (MIPs), are employed to selectively extract and purify analytes from biological samples nih.govmdpi.com. For example, SPE has been used in LC-MS/MS methods for ephedrine and pseudoephedrine analysis semanticscholar.org.
Dilution: In some cases, simple dilution is sufficient, particularly for pharmaceutical formulations or when the analyte concentration is high. For instance, epinephrine from an auto-injector often requires dilution before analysis due to its high concentration mdpi.commdpi.com.
Chemical Derivatization: This technique is sometimes used to enhance the detectability or separability of analytes, though it adds complexity to the sample preparation process nih.gov.
Matrix Effects: Matrix effects, such as ion suppression or enhancement in mass spectrometry, or interference in voltammetric signals, can significantly impact analytical results researchgate.net. Strategies to mitigate these effects include optimizing sample preparation protocols (e.g., using selective SPE sorbents) and improving chromatographic separation to ensure that interfering substances are eluted separately from the target analyte nih.govresearchgate.net. For example, SPE can effectively remove phospholipids (B1166683) from plasma samples, reducing matrix effects and improving method reliability mdpi.com.
Advanced Research Applications and Methodological Considerations
Metabolomics Studies of Epinephrine (B1671497) Sulfate (B86663) as a Biological Biomarker
Metabolomics, the study of the complete set of small molecules and their transformations within a biological system, offers powerful tools for identifying and validating biomarkers. Epinephrine sulfate has emerged as a compound of interest in this field, particularly for its potential to indicate physiological states and disease progression.
Untargeted Metabolomics Approaches in Disease Models
Untargeted metabolomics aims to detect and quantify a wide range of metabolites without prior assumptions about their identity or concentration. Studies employing this approach have identified this compound as a significantly altered metabolite in various disease models. For instance, research investigating obstructive sleep apnea (B1277953) (OSA) has highlighted urinary this compound as a key metabolite, showing the most significant alteration in patients with moderate-to-severe OSA compared to controls nih.govnih.gov. The high area under the curve (AUC = 0.883) from receiver operating characteristic (ROC) analyses suggests its potential as a diagnostic marker for moderate-to-severe OSA nih.govnih.gov. Furthermore, this compound has been detected in human foods, suggesting its potential as a biomarker for dietary intake hmdb.ca. While not strictly a disease model, this highlights its utility in tracking biological exposure.
Correlation with Specific Metabolic Pathways and Biochemical Indicators
This compound's presence and levels can be correlated with specific metabolic pathways and clinical indicators. In OSA patients, urinary this compound levels showed significant positive correlations with OSA severity, including the apnea-hypopnea index (AHI) (r=0.685) and the oxygen desaturation index (ODI) (r=0.743) nih.govnih.gov. It also correlated with indicators of arterial stiffness, such as the arterial augmentation index (r=0.361), and long-term cardiovascular risk, as assessed by the Framingham cardiovascular risk score (r=0.375) nih.govnih.gov. Linear regression analyses indicated that this compound was significantly associated with increased Framingham risk and arterial augmentation index, with effects partly mediated by systolic blood pressure nih.govnih.gov. These findings link this compound to key physiological dysregulations associated with cardiovascular health and sleep disorders, suggesting its role in complex metabolic interplay. The broader context of catecholamine metabolism also indicates that sulfate conjugation is a major pathway for the inactivation and excretion of catecholamines and their metabolites, including O-methylated derivatives like metanephrine (B195012) and normetanephrine (B1208972) drugbank.comamegroups.orgfrontiersin.org.
In Vitro and Ex Vivo Mechanistic Investigations in Controlled Systems
Investigating this compound in controlled in vitro and ex vivo systems allows for a deeper understanding of its biochemical interactions and metabolic fate. While direct studies on this compound in these contexts are less prevalent than for epinephrine itself, its role as a metabolite implies its involvement in cellular processes and enzymatic reactions. The sulfation of epinephrine, leading to this compound, is a Phase II metabolic process that typically reduces the biological activity of the parent compound ontosight.ai. This process is mediated by sulfotransferases, which conjugate sulfate groups to hydroxyl moieties, facilitating excretion and reducing receptor binding affinity ontosight.ai. Research into catecholamine metabolism generally highlights that sulfate conjugates are significant end products, removed by the kidneys amegroups.orgfrontiersin.org. Understanding these enzymatic pathways in vitro can elucidate the kinetics of this compound formation and its potential interactions with cellular components or signaling pathways under specific experimental conditions.
Application in Biochemical Assays and Receptor Binding Studies
This compound, as a metabolite of epinephrine, is relevant in biochemical assays that aim to characterize catecholamine metabolism or quantify related compounds. While epinephrine itself is a well-established ligand for adrenergic receptors, the direct application of this compound in receptor binding studies is less common, as sulfation generally attenuates receptor activity ontosight.ai. However, its presence as a stable metabolite makes it a valuable standard in analytical assays, particularly in metabolomics, for identifying and quantifying sulfated catecholamines in biological samples mdpi.com. For instance, the availability of synthesized standards for sulfated metabolites, including those related to catecholamines, is crucial for accurate validation in metabolomics studies mdpi.com. Biochemical assays designed to measure sulfotransferase activity might use epinephrine as a substrate to produce this compound, thereby characterizing the enzymes involved in its formation.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying epinephrine sulfate in experimental formulations?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a mobile phase combining glacial acetic acid, sodium 1-heptanesulfonate, and methanol (pH 3.4) achieves a retention time of 4–6 minutes for epinephrine . Ensure calibration curves are validated for linearity (R² ≥ 0.99) and precision (RSD < 2%). Include internal standards to control for matrix effects in biological samples.
Q. How can researchers ensure the stability of this compound in aqueous solutions during long-term storage?
- Methodological Answer: Conduct accelerated stability studies under varying pH (3–7), temperature (4°C, 25°C, 40°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation products (e.g., adrenochrome). Antioxidants like sodium metabisulfite (0.1% w/v) can mitigate oxidation, but their effects on biological activity must be tested .
Q. What experimental designs are recommended for assessing this compound’s receptor-binding kinetics?
- Methodological Answer: Radioligand binding assays (e.g., using [³H]-epinephrine) with isolated α- and β-adrenergic receptors. Include saturation binding (to determine Kd and Bmax) and competition assays (to assess IC50 values). Normalize data to protein concentration and account for nonspecific binding using excess unlabeled ligand .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy in preclinical models of anaphylaxis?
- Methodological Answer: Perform meta-analysis of dose-response studies, stratifying by variables like animal species, route of administration (IV vs. IM), and biomarker endpoints (e.g., histamine levels). Use statistical tools like Cochrane’s Q-test to assess heterogeneity and random-effects models to pool effect sizes . Discrepancies may arise from differences in experimental sensitivity or pharmacokinetic variability.
Q. What computational approaches are suitable for predicting this compound’s interactions with sulfated proteoglycans?
- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) with crystal structures of heparan sulfate proteoglycans. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Compare results with mutagenesis studies targeting sulfate-binding domains .
Q. How can researchers optimize in vitro models to study this compound’s effects on human cardiomyocyte electrophysiology?
- Methodological Answer: Use induced pluripotent stem cell (iPSC)-derived cardiomyocytes in microelectrode array (MEA) assays. Control for variables like beating rate variability and calcium handling. Include β-blockers (e.g., propranolol) to isolate receptor-specific effects. Normalize data to baseline activity and report QT interval changes .
Data Management & Reproducibility
Q. What strategies enhance the reproducibility of this compound’s pharmacokinetic data across labs?
- Methodological Answer: Standardize protocols for sample collection (e.g., anticoagulants used), storage (−80°C), and LC-MS/MS instrumentation settings. Share raw data and analysis scripts via repositories like Zenodo. Use the ARRIVE guidelines for preclinical studies to ensure transparency .
Q. How should conflicting spectroscopic data (e.g., NMR, IR) on this compound’s degradation products be reconciled?
- Methodological Answer: Perform high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. Cross-reference with computational NMR prediction tools (e.g., ACD/Labs). Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Tables for Key Methodological Parameters
| Parameter | Recommended Value | Evidence Source |
|---|---|---|
| HPLC Mobile Phase pH | 3.4 (adjusted with NaOH) | |
| Stability Study Temperature | 4°C (long-term), 40°C (accelerated) | |
| Radioligand Assay Kd Range | 1–10 nM | |
| iPSC Cardiomyocyte Beating Rate | 60–90 BPM |
Critical Gaps & Future Directions
- Gap 1: Limited data on this compound’s interactions with non-adrenergic receptors (e.g., 5-HT receptors) in neurological models.
- Gap 2: Inconsistent reporting of excipient effects in formulation studies.
- Future Direction: Integrate multi-omics approaches (e.g., metabolomics) to map systemic responses to this compound in sepsis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
